molecular formula C9H17NO B1305529 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal CAS No. 296264-94-3

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

Cat. No.: B1305529
CAS No.: 296264-94-3
M. Wt: 155.24 g/mol
InChI Key: HZOLQLXOHPPKRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal typically involves the reaction of 2,2-dimethylpropanal with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-morpholin-4-ylpropanal: Similar structure but contains a morpholine ring instead of a pyrrolidine ring.

    2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate: Contains a cyclopropane ring and different functional groups.

    Ethyl {3-[2,2-dimethyl-1-(4-nitrobenzoyl)hydrazino]-3-methyl-2,5-dioxo-1-pyrrolidinyl}acetate: More complex structure with additional functional groups.

Uniqueness

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is unique due to its specific combination of a pyrrolidine ring and an aldehyde functional group.

Properties

IUPAC Name

2,2-dimethyl-3-pyrrolidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,8-11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOLQLXOHPPKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389672
Record name 2,2-dimethyl-3-pyrrolidin-1-ylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296264-94-3
Record name 2,2-dimethyl-3-pyrrolidin-1-ylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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